Dan-Cys(1)-OH.Dan-Cys(1)-OH
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Overview
Description
Dan-Cys(1)-OH.Dan-Cys(1)-OH is a compound that combines cysteine with poly 1,8-diaminonaphthalene. This compound is known for its unique properties and applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Dan-Cys(1)-OH.Dan-Cys(1)-OH involves the combination of cysteine with poly 1,8-diaminonaphthalene. The process typically includes the following steps:
Drop-Casting Method: Carbon black is dispersed on the surface of a glassy carbon electrode.
Immobilization of Cysteine: Cysteine is immobilized on the surface of carbon black nanoparticles.
Electrochemical Polymerization: The polymerization of 1,8-diaminonaphthalene is conducted in an acidic medium using cyclic voltammetry.
Industrial Production Methods
The industrial production of this compound follows similar steps but on a larger scale. The process involves the use of advanced equipment to ensure the consistent quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Dan-Cys(1)-OH.Dan-Cys(1)-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can also occur, depending on the reagents and conditions used.
Substitution: Substitution reactions are possible, particularly involving the amine and thiol groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include carbonate anion radicals, which are generated photochemically by illuminating a cobalt(III) complex at 254 nm .
Major Products Formed
The major products formed from these reactions include dityrosine, ditryptophan, and Tyr-Trp crosslinks .
Scientific Research Applications
Dan-Cys(1)-OH.Dan-Cys(1)-OH has several scientific research applications:
Mechanism of Action
The mechanism of action of Dan-Cys(1)-OH.Dan-Cys(1)-OH involves the formation of crosslinks, including Tyr-Trp species, through one-electron oxidation of free tyrosine and tryptophan residues by carbonate radical anions . This process is associated with oxidative stress conditions and has significant biological consequences .
Comparison with Similar Compounds
Similar Compounds
Dityrosine: Formed from the radical-radical reactions involving tyrosine radicals.
Ditryptophan: Formed from the radical-radical reactions involving tryptophan radicals.
Uniqueness
Dan-Cys(1)-OH.Dan-Cys(1)-OH is unique due to its combination of cysteine with poly 1,8-diaminonaphthalene, which imparts specific electrochemical properties and makes it an excellent sensing material for nitrite ions .
Conclusion
This compound is a compound with diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique properties and ability to undergo various chemical reactions make it a valuable tool for researchers and industrial applications.
Properties
Molecular Formula |
C30H34N4O8S4 |
---|---|
Molecular Weight |
706.9 g/mol |
IUPAC Name |
(2R)-3-[[(2R)-2-carboxy-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]disulfanyl]-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoic acid |
InChI |
InChI=1S/C30H34N4O8S4/c1-33(2)25-13-5-11-21-19(25)9-7-15-27(21)45(39,40)31-23(29(35)36)17-43-44-18-24(30(37)38)32-46(41,42)28-16-8-10-20-22(28)12-6-14-26(20)34(3)4/h5-16,23-24,31-32H,17-18H2,1-4H3,(H,35,36)(H,37,38)/t23-,24-/m0/s1 |
InChI Key |
MGNAZESEUVNMRR-ZEQRLZLVSA-N |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CSSC[C@@H](C(=O)O)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C)C(=O)O |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CSSCC(C(=O)O)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C)C(=O)O |
Origin of Product |
United States |
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